Diethyl Cinnamylphosphonate: A Comprehensive Technical Guide to its Physical Properties
Diethyl Cinnamylphosphonate: A Comprehensive Technical Guide to its Physical Properties
Introduction
Diethyl cinnamylphosphonate is an organophosphorus compound that holds significant interest within the realms of organic synthesis and medicinal chemistry. As a versatile synthetic intermediate, its utility in Horner-Wadsworth-Emmons reactions for the stereoselective synthesis of alkenes is well-documented. Furthermore, the phosphonate moiety is a known pharmacophore, rendering Diethyl cinnamylphosphonate and its derivatives attractive candidates in drug discovery programs. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.
This technical guide provides a detailed overview of the core physical properties of Diethyl cinnamylphosphonate, intended for researchers, scientists, and professionals in drug development. The information herein is curated to provide not only precise data but also insights into the experimental context and theoretical underpinnings of these properties.
Molecular and Chemical Identity
The fundamental identity of Diethyl cinnamylphosphonate is defined by its molecular structure, which consists of a cinnamyl group attached to a diethyl phosphonate moiety. This structure gives rise to the specific physical and chemical characteristics detailed in this guide.
Table 1: Molecular and Chemical Identifiers
| Identifier | Value | Reference(s) |
| Chemical Name | Diethyl cinnamylphosphonate | [1] |
| Synonyms | Cinnamylphosphonic acid diethyl ester, Diethyl trans-cinnamylphosphonate | [1][2] |
| CAS Number | 17316-55-1 | [1] |
| 52378-69-5 (trans-isomer) | [2] | |
| Molecular Formula | C13H19O3P | [1][2] |
| Molecular Weight | 254.26 g/mol | [2] |
Core Physical Properties
The physical state and behavior of Diethyl cinnamylphosphonate under various conditions are dictated by its core physical properties. These constants are essential for purification, reaction setup, and material handling.
Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the experimental determination of the key physical properties of a liquid compound like Diethyl cinnamylphosphonate.
Caption: Workflow for the determination of physical properties.
Table 2: Summary of Core Physical Properties
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 368.2 °C | at 760 mmHg | [1] |
| 169-171 °C | at 4 Torr | [2] | |
| Density | 1.089 g/cm³ | Not specified | [1] |
| 1.093 g/mL | at 25 °C | [2][3][4][5] | |
| Refractive Index (n_D) | 1.5280 | at 20 °C | [1][2][3][4][5] |
| Flash Point | 190.1 °C | Not specified | [1] |
| Vapor Pressure | 2.74 x 10⁻⁵ mmHg | at 25 °C | [1] |
In-Depth Discussion and Experimental Context
Boiling Point: The significant difference in boiling points recorded at atmospheric pressure (760 mmHg) and under vacuum (4 Torr) is a critical consideration for its purification.[1][2] High-boiling liquids like Diethyl cinnamylphosphonate are prone to decomposition at elevated temperatures. Therefore, vacuum distillation is the preferred method for purification to avoid thermal degradation. The lower boiling point under reduced pressure allows for distillation at a more moderate temperature, preserving the integrity of the molecule.
Density: The density, approximately 1.09 g/mL at 25 °C, indicates that it is slightly denser than water.[2][3][4][5] This property is fundamental for mass-to-volume conversions in a laboratory setting and is a key parameter in fluid dynamics calculations for process scale-up.
Refractive Index: The refractive index is a measure of how light propagates through the substance and is a highly sensitive indicator of purity.[1][2][3][4][5] A measured refractive index that deviates from the literature value can suggest the presence of impurities. It is a quick and non-destructive method for routine quality control.
Spectroscopic Characterization
While specific spectra for Diethyl cinnamylphosphonate are not publicly available, its expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂ with coupling to both the CH₃ protons and the phosphorus atom), the vinylic protons of the cinnamyl group (with characteristic cis or trans coupling constants), and the aromatic protons of the phenyl ring. The methylene protons adjacent to the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbons of the ethyl groups, the aliphatic carbons of the cinnamyl moiety, and the aromatic carbons will have characteristic chemical shifts. The carbon atoms closer to the phosphorus atom will exhibit coupling to the ³¹P nucleus.
-
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. Diethyl cinnamylphosphonate is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of alkyl phosphonates.[6] The chemical shift provides insight into the electronic environment of the phosphorus atom.[6][7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Diethyl cinnamylphosphonate is expected to exhibit the following characteristic absorption bands:
-
P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.
-
P-O-C stretch: Strong absorptions in the 1170-950 cm⁻¹ region.
-
C=C stretch (alkene): A medium intensity band around 1650-1600 cm⁻¹.
-
C=C stretch (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
-
=C-H bend (alkene): A band around 970 cm⁻¹ for the trans isomer, indicative of the out-of-plane bending.
-
C-H stretch (aromatic and vinylic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum, Diethyl cinnamylphosphonate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of ethoxy groups, the ethyl groups, and cleavage of the cinnamyl side chain.
Experimental Methodologies
The following are detailed, step-by-step methodologies for the determination of the key physical properties discussed.
Determination of Boiling Point (Reduced Pressure)
This protocol describes the use of a short-path distillation apparatus for determining the boiling point of a high-boiling liquid under vacuum.
-
Apparatus Setup: Assemble a short-path distillation apparatus with a small distilling flask (e.g., 25 mL), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge (manometer).
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of purified Diethyl cinnamylphosphonate and a magnetic stir bar or a few boiling chips into the distilling flask.
-
System Evacuation: Seal the apparatus and slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 4 Torr).
-
Heating: Begin stirring and gently heat the distilling flask using a heating mantle or an oil bath.
-
Observation: Observe the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[10][11][12][13][14]
-
Data Recording: Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer.
Determination of Density
This protocol outlines the use of a pycnometer for the precise measurement of liquid density.[15][16][17][18][19]
-
Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.
-
Filling the Pycnometer: Fill the pycnometer with Diethyl cinnamylphosphonate, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium.
-
Mass of Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it on the analytical balance.
-
Calculation: Calculate the mass of the liquid by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
This protocol describes the use of an Abbe refractometer for measuring the refractive index.[20][21][22][23][24]
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of Diethyl cinnamylphosphonate onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the set temperature (e.g., 20.0 °C).
-
Reading: Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Data Recording: Read the refractive index value from the instrument's scale.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[26][28]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[25]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[26]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[25]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
The following diagram outlines the key safety considerations when working with Diethyl cinnamylphosphonate.
Caption: Key safety and handling precautions.
Conclusion
This technical guide has provided a comprehensive overview of the known physical properties of Diethyl cinnamylphosphonate, supplemented with expected spectroscopic characteristics and detailed experimental methodologies. While there are gaps in the publicly available data, particularly concerning its melting point, solubility, and specific spectral data, the information presented here serves as a valuable resource for scientists and researchers. Adherence to the outlined experimental protocols will ensure the accurate determination of its physical properties, and following the recommended safety precautions is essential for its safe handling in a laboratory setting. Further research to fill the existing data gaps will undoubtedly enhance the utility of this important chemical compound.
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